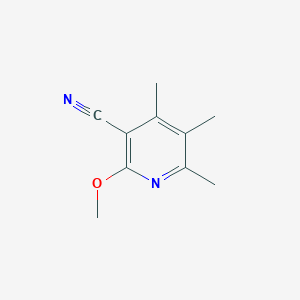
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It is a potent, selective, and orally active CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications, particularly in the field of pain management.
Mecanismo De Acción
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is a selective CB1 receptor antagonist. CB1 receptors are primarily found in the brain and are involved in the regulation of pain, mood, appetite, and memory. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide blocks the activity of CB1 receptors, which results in a reduction in pain perception and drug-seeking behavior. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide does not affect CB2 receptors, which are primarily found in the immune system and are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects in animal models of anxiety and depression. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide does not produce the psychoactive effects associated with other cannabinoids, such as THC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is a potent and selective CB1 receptor antagonist. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, its use in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has a relatively short half-life, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. One area of interest is its potential use in the treatment of chronic pain. Chronic pain is a major public health issue, and current treatments are often inadequate. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has shown promising results in animal models of chronic pain, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Finally, research is needed to determine the safety and efficacy of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide in humans, particularly in the context of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide involves the reaction of 2,4-dichlorobenzonitrile with 1-octylamine to form the intermediate 3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide. The synthesis is relatively simple and can be conducted on a large scale.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been studied for its potential use in the treatment of drug addiction, anxiety, and depression. (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O/c1-2-3-4-5-6-7-10-22-18(23)15(13-21)11-14-8-9-16(19)12-17(14)20/h8-9,11-12H,2-7,10H2,1H3,(H,22,23)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUQDDNQOXQDC-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)



![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)


![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)